
Glycoside H2
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Overview
Description
Glycoside H2 is a type of glycoside, a compound where a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. Glycosides are widespread in nature and play various roles in biological processes. This compound, in particular, is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glycoside H2, typically involves the reaction of a sugar with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of glycosides often involves enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases and glycosidases are commonly used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Glycoside H2 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the sugar and aglycone.
Oxidation and Reduction: Modifying the sugar or aglycone moiety.
Substitution: Replacing functional groups on the sugar or aglycone
Common Reagents and Conditions
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, hydrolysis of this compound yields the free sugar and aglycone, while oxidation may produce sugar acids .
Scientific Research Applications
Glycoside H2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Glycoside H2 involves the hydrolysis of the glycosidic bond by glycosidases, leading to the release of the sugar and aglycone. This process is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction .
Comparison with Similar Compounds
Glycoside H2 can be compared with other glycosides such as:
- **Glucos
Biological Activity
Glycoside H2, a compound belonging to the class of glycosides, has garnered attention for its diverse biological activities, particularly in the context of enzymatic functions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
1. Overview of this compound
Glycosides are compounds formed from the reaction of a sugar with another molecule, which can be an alcohol or a phenol. This compound specifically refers to a glycoside that exhibits significant biological properties, including enzymatic activity and potential health benefits.
2.1 Glycoside Hydrolases
This compound is often studied in relation to glycoside hydrolases (GHs), enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates. These enzymes play critical roles in carbohydrate metabolism and have been classified into various families based on their amino acid sequences.
- Mechanism of Action: Research has shown that glycoside hydrolases operate through a two-step retaining mechanism involving glycosylation and deglycosylation steps. For instance, studies on GH family enzymes indicate that the rate-limiting step often involves the glycosylation phase, where an acidic residue donates a proton to facilitate bond cleavage .
Enzyme Family | Key Features | Biological Significance |
---|---|---|
GH7 | Hydrolyzes β-1,4 glycosidic bonds | Important for polysaccharide deconstruction |
GH79 | Exhibits β-glucuronidase activity | Involved in proteoglycan metabolism |
2.2 Case Studies
- A study investigating the structural and biochemical characteristics of GH79 enzymes revealed insights into their catalytic residues and mechanisms. For example, mutations in specific residues significantly affected enzyme activity, emphasizing the importance of structural integrity for function .
- Another case study focused on the computational modeling of GH7 enzymes, demonstrating that certain mutations can alter the free energy of activation during enzymatic reactions, thus impacting their efficiency .
3. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of glycosides, including this compound. These compounds have been shown to reduce oxidative stress by scavenging free radicals and decreasing lipid peroxidation.
- In Vitro Studies: Research conducted on microglial cells indicated that this compound and related compounds effectively reduced malondialdehyde (MDA) production—a marker of oxidative stress—during lipopolysaccharide (LPS)-induced inflammation .
4.1 Potential Health Benefits
This compound has been investigated for its potential therapeutic applications in various health conditions:
- Diabetes Management: Some studies suggest that glycosides may play a role in regulating insulin secretion and improving glucose metabolism, making them candidates for diabetes treatment .
- Anti-inflammatory Effects: The ability of this compound to modulate inflammatory pathways presents opportunities for developing treatments for inflammatory diseases.
5. Conclusion
The biological activity of this compound represents a promising area of research with implications for therapeutic applications in metabolic disorders and oxidative stress-related conditions. Continued exploration into its enzymatic mechanisms and health benefits will be crucial for harnessing its full potential.
Properties
CAS No. |
73529-43-8 |
---|---|
Molecular Formula |
C56H92O25 |
Molecular Weight |
1165.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |
InChI Key |
JNINMHDUXJEVTJ-VUSVZNDNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
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